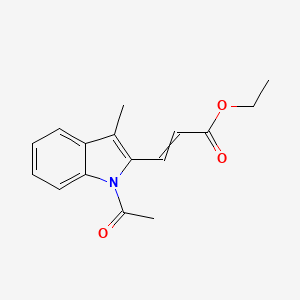
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is a chemical compound known for its unique structure and properties It consists of a hept-4-en-2-ol backbone with difluoro and phenyl substituents, combined with methanesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-phenylhept-4-en-2-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-4-en-2-ol Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Introduction of Difluoro Groups: The difluoro groups can be introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of the Phenyl Group: The phenyl group can be added via a Friedel-Crafts alkylation reaction.
Combination with Methanesulfonic Acid: The final step involves the reaction of the synthesized 3,3-Difluoro-7-phenylhept-4-en-2-ol with methanesulfonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid involves its interaction with molecular targets and pathways. The difluoro groups and phenyl ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-7-phenylhept-4-en-2-ol
- 3,3-Difluorohept-4-en-2-ol
- 7-Phenylhept-4-en-2-ol
Uniqueness
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is unique due to the presence of both difluoro and phenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88493-50-9 |
|---|---|
Molekularformel |
C14H20F2O4S |
Molekulargewicht |
322.37 g/mol |
IUPAC-Name |
3,3-difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C13H16F2O.CH4O3S/c1-11(16)13(14,15)10-6-5-9-12-7-3-2-4-8-12;1-5(2,3)4/h2-4,6-8,10-11,16H,5,9H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
QDLOELICTXQQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C=CCCC1=CC=CC=C1)(F)F)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


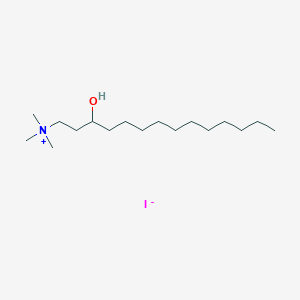
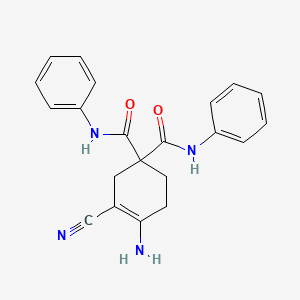
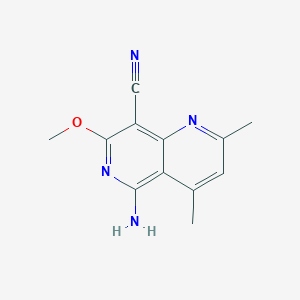
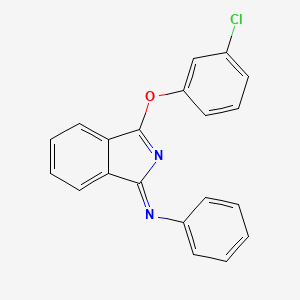
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
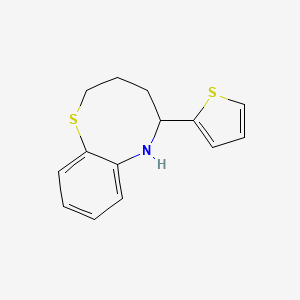
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
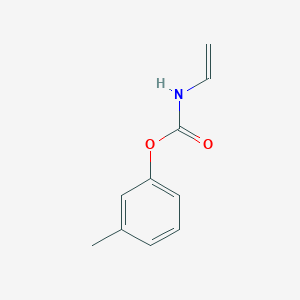

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
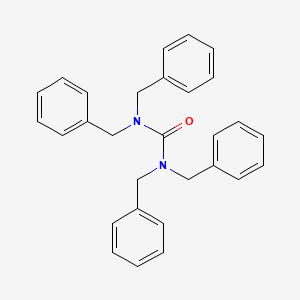
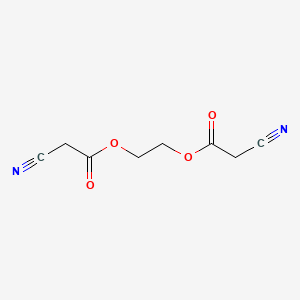
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
